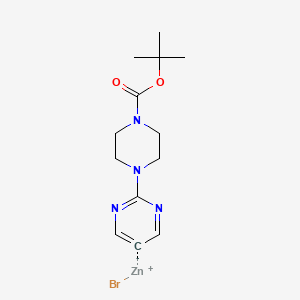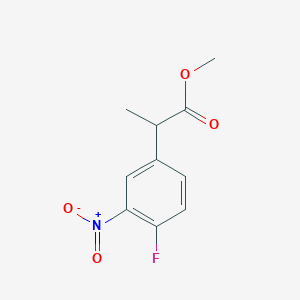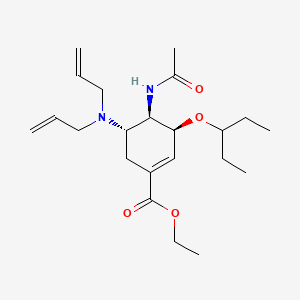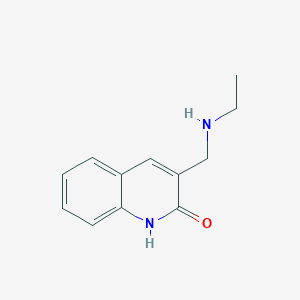
3-((Ethylamino)methyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Ethylamino)methyl)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Ethylamino)methyl)quinolin-2(1H)-one typically involves the functionalization of quinolin-2(1H)-one at the C3 position. One common method is the alkylation of quinolin-2(1H)-one using ethylamine as the alkylating agent. This reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the quinolin-2(1H)-one and facilitate the nucleophilic attack by ethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction efficiency can further improve the industrial production process .
化学反応の分析
Types of Reactions
3-((Ethylamino)methyl)quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolin-2(1H)-one derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce dihydroquinoline derivatives .
科学的研究の応用
3-((Ethylamino)methyl)quinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-((Ethylamino)methyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. Additionally, the quinoline core can intercalate into DNA, affecting gene expression and cellular processes .
類似化合物との比較
Similar Compounds
Quinolin-2(1H)-one: The parent compound without the ethylamino group.
3-Alkylquinolin-2(1H)-ones: Compounds with different alkyl groups at the C3 position.
Quinoxalin-2(1H)-one: A structurally related compound with a different ring system.
Uniqueness
This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
3-(ethylaminomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-2-13-8-10-7-9-5-3-4-6-11(9)14-12(10)15/h3-7,13H,2,8H2,1H3,(H,14,15) |
InChIキー |
FPAPZCJJNIDQMU-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=CC2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)
![1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14885101.png)
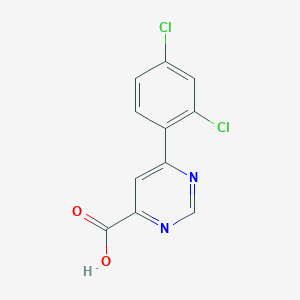
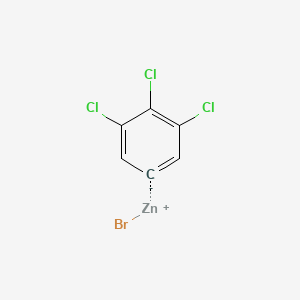
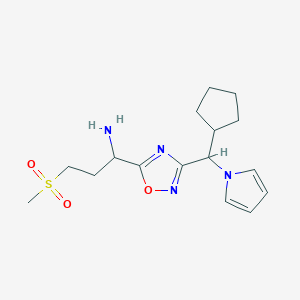
![N-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14885121.png)
![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14885131.png)
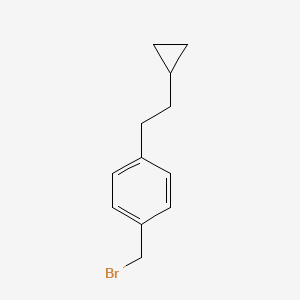
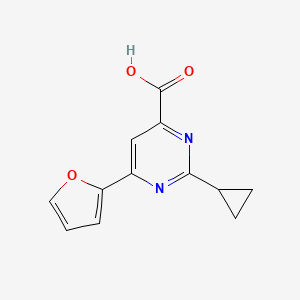
![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)
